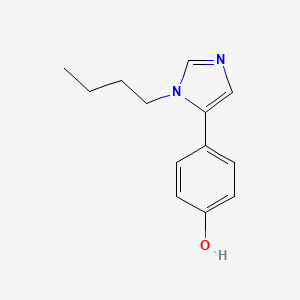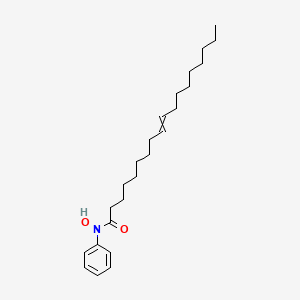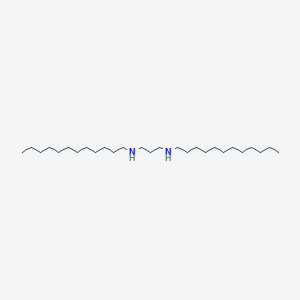
N~1~,N~3~-Didodecylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Didodecylpropane-1,3-diamine: is a chemical compound with the molecular formula C27H58N2. It is a type of diamine, which means it contains two amine groups. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Didodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods: In industrial settings, the production of N1,N~3~-Didodecylpropane-1,3-diamine is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: N1,N~3~-Didodecylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives
Aplicaciones Científicas De Investigación
N~1~,N~3~-Didodecylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of N1,N~3~-Didodecylpropane-1,3-diamine involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity. This can lead to cell lysis or increased membrane permeability. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane destabilization .
Comparación Con Compuestos Similares
- N~1~-Dodecylpropane-1,3-diamine
- N,N’-Dimethyl-1,3-propanediamine
- N-(3-Aminopropyl)-n-dodecylpropane-1,3-diamine
Comparison: N1,N~3~-Didodecylpropane-1,3-diamine is unique due to its longer alkyl chains, which enhance its surfactant properties compared to shorter-chain analogs like N1-Dodecylpropane-1,3-diamine. The presence of two dodecyl groups increases its hydrophobicity, making it more effective in applications requiring strong surfactant action .
Propiedades
Número CAS |
77215-50-0 |
|---|---|
Fórmula molecular |
C27H58N2 |
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
N,N'-didodecylpropane-1,3-diamine |
InChI |
InChI=1S/C27H58N2/c1-3-5-7-9-11-13-15-17-19-21-24-28-26-23-27-29-25-22-20-18-16-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 |
Clave InChI |
RVRMXANSMFGKHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCCCNCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


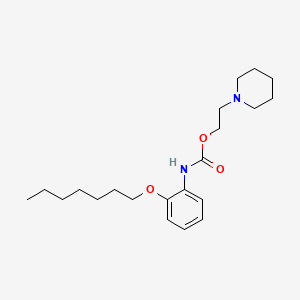

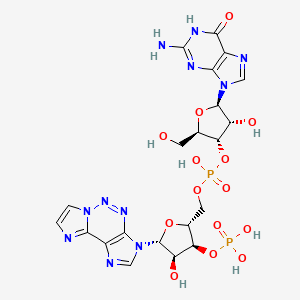
![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)
![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)


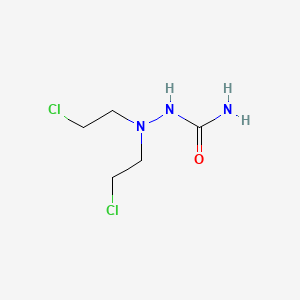

![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)
